N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F2N3O2/c16-7-4-5-9(17)8(6-7)14-21-22-15(24-14)20-13(23)12-10(18)2-1-3-11(12)19/h1-6H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZVIAZZREHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a dichlorophenyl derivative, such as 2,5-dichlorobenzoyl chloride, under suitable conditions.
Attachment of the difluorobenzamide group: The final step involves the coupling of the dichlorophenyl-oxadiazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and difluorobenzamide moieties.
Oxidation and reduction reactions: The oxadiazole ring and the aromatic groups can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions may vary depending on the specific substitution reaction.
Oxidation and reduction reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under suitable conditions.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can lead to the inhibition or activation of these targets, resulting in various biological effects.
Interfering with cellular processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: The compound may generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core functional groups: benzamide derivatives , oxadiazole-containing compounds , and halogen-substituted phenyl rings . Below is a comparative analysis using evidence-derived examples:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Functional Group Impact: The 1,3,4-oxadiazole ring in the target compound may enhance metabolic stability compared to urea-linked analogs like diflubenzuron . Halogenation: The 2,5-dichlorophenyl and 2,6-difluoro groups likely improve lipophilicity and membrane penetration relative to non-halogenated analogs. This aligns with fluazuron’s trifluoromethyl group, which enhances acaricidal potency .
Mode of Action :
- Unlike sulfonamide-based herbicides (e.g., flumetsulam) that inhibit acetolactate synthase (ALS), the target compound’s benzamide-oxadiazole scaffold may target chitin synthesis (common in benzamide insecticides) or disrupt mitochondrial function .
Selectivity and Toxicity: The 2,6-difluorobenzamide moiety is shared with diflubenzuron and fluazuron, suggesting selectivity toward arthropod systems. However, the oxadiazole ring could introduce novel toxicity profiles compared to triazolo-based herbicides like flumetsulam .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to its biological properties.
- Dichlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Difluorobenzamide Moiety : Imparts additional pharmacological characteristics.
The molecular formula of this compound is with a molecular weight of approximately 343.13 g/mol .
Preliminary studies suggest that this compound may interact with various biological targets, particularly protein kinases involved in cell signaling pathways. The oxadiazole moiety is known to exhibit enzyme inhibition properties that can be leveraged for therapeutic applications.
Potential Biological Activities
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes critical in various biochemical pathways.
- Antimicrobial Activity : Similar oxadiazole derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Compounds with oxadiazole structures have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dichlorophenyl group and difluorobenzamide moiety appears to enhance its binding affinity to target proteins.
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Contributes to enzyme inhibition |
| Dichlorophenyl Group | Increases lipophilicity and receptor binding |
| Difluorobenzamide | Enhances pharmacological properties |
Antimicrobial Activity
A study evaluating novel 2,6-difluorobenzamide derivatives found significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the benzamide structure can enhance efficacy .
Cancer Therapeutics
Research into similar oxadiazole-containing compounds has indicated potential in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways targeted remain an area of active investigation.
Q & A
Q. What synthetic routes are available for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide, and how is its purity validated?
A common approach involves coupling 2,6-difluorobenzoyl chloride with a pre-synthesized 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine intermediate. Structural validation typically employs single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding and π-stacking). For example, SC-XRD analysis of a structurally analogous thiadiazole derivative revealed a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.1600 Å, b = 7.6100 Å, c = 27.102 Å, and β = 92.42° . Purity is further confirmed via HPLC (>95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups).
- FT-IR : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and ~1250 cm<sup>−1</sup> (C-F stretch) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z calculated for C16H8Cl2F2N4O2: 429.22).
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets like VEGFR2?
Pharmacophore modeling and molecular docking are key. For a related 2,6-difluorobenzamide derivative, docking studies revealed binding to VEGFR2 via hydrogen bonds (e.g., with Cys917 at 2.0 Å) and hydrophobic interactions with residues like Glu883 and Val914 . Affinity scores (e.g., ΔG = −9.8 kcal/mol vs. −9.0 kcal/mol for a urea-based control) suggest competitive inhibition potential. Toxicity prediction tools (e.g., ProTox-II) can assess mutagenicity and hepatotoxicity risks .
Q. How should researchers resolve contradictions in enzyme inhibition data for this compound?
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For example:
- Experimental Replication : Conduct dose-response curves (IC50) in triplicate across multiple batches.
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Structural Insights : Compare binding modes via SC-XRD or cryo-EM for target-ligand complexes.
Q. What safety protocols are recommended for handling this compound?
- Waste Management : Segregate organic waste containing halogenated byproducts and dispose via certified hazardous waste facilities to avoid environmental contamination .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- Acute Toxicity Screening : Perform Ames tests for mutagenicity and in vitro hepatocyte assays for liver damage prediction .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Analogs
| Parameter | Value (Analog from ) |
|---|---|
| Space group | P21/c |
| Unit cell volume (ų) | 1681.5 |
| Hydrogen bond distance | 2.0–2.5 Å |
| Torsion angle (C–S–N–C) | 179.8° |
Q. Table 2. Docking Scores for VEGFR2 Inhibition
| Compound | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| Target compound (predicted) | −9.8 (est.) | Cys917 (H-bond), Val914 (π-σ) |
| Positive control (urea derivative) | −9.0 | Asp1046 (H-bond) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
